6-Bromo-3-chloroisoquinolin-1(2H)-one
CAS No.:
Cat. No.: VC18641034
Molecular Formula: C9H5BrClNO
Molecular Weight: 258.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrClNO |
|---|---|
| Molecular Weight | 258.50 g/mol |
| IUPAC Name | 6-bromo-3-chloro-2H-isoquinolin-1-one |
| Standard InChI | InChI=1S/C9H5BrClNO/c10-6-1-2-7-5(3-6)4-8(11)12-9(7)13/h1-4H,(H,12,13) |
| Standard InChI Key | QNJHQRLDKYVNQB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Br)C=C(NC2=O)Cl |
Introduction
Structural and Physicochemical Properties of Halogenated Isoquinolines
Core Structural Features
The higher density of 6-bromo-1-chloroisoquinoline (1.7 g/cm³) compared to typical aromatic hydrocarbons reflects the influence of heavy halogen atoms . The absence of melting point data for both compounds suggests challenges in crystallization or decomposition upon heating.
Synthetic Methodologies
Halogenation Strategies
A common route to bromo-chloro isoquinolines involves the use of phosphorus oxychloride (POCl₃) to convert hydroxyl groups to chlorides. For example, 6-bromo-1-chloroisoquinoline is synthesized by refluxing 6-bromo-1-hydroxyisoquinoline in POCl₃ at 100°C for 4 hours, achieving a 62% yield after chromatographic purification . This method could theoretically be adapted to synthesize 6-bromo-3-chloroisoquinolin-1(2H)-one by selecting an appropriate hydroxy precursor and optimizing reaction conditions.
Critical Reaction Parameters:
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Solvent: Ethyl acetate for workup and silica gel chromatography (CH₂Cl₂:hexane = 3:7) .
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Catalysts: None required, though Lewis acids may enhance electrophilic substitution.
Functionalization of Ketone Derivatives
The synthesis of 6-bromo-3,4-dihydro-1H-quinolin-2-one involves alkylation steps using sodium hydride and tert-butyl bromoacetate in dimethylformamide (DMF), yielding 72% of the target product . This demonstrates the feasibility of introducing ketone functionalities via nucleophilic substitution, a strategy potentially applicable to 6-bromo-3-chloroisoquinolin-1(2H)-one.
Spectroscopic Characterization
Mass Spectrometry
Halogenated isoquinolines exhibit distinct isotopic patterns due to bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). For 6-bromo-1-chloroisoquinoline, the molecular ion cluster appears at m/z 241 and 243 (M+1) , consistent with a molecular weight of 242.50 g/mol. Similar patterns would be expected for 6-bromo-3-chloroisoquinolin-1(2H)-one, with additional fragmentation peaks corresponding to the ketone group.
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Aromatic protons in 6-bromo-1-chloroisoquinoline resonate between δ 7.30–7.50 ppm , while alkyl protons in 6-bromo-3,4-dihydro-1H-quinolin-2-one appear at δ 2.69–2.92 ppm .
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¹³C NMR: The ketone carbon in 6-bromo-3,4-dihydro-1H-quinolin-2-one is expected near δ 170–180 ppm.
Applications in Drug Discovery
Kinase Inhibition
Bromo-chloro isoquinolines are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. For instance, analogs of 6-bromo-1-chloroisoquinoline have shown activity against cyclin-dependent kinases (CDKs), with IC₅₀ values in the nanomolar range . The ketone group in 6-bromo-3-chloroisoquinolin-1(2H)-one could enhance hydrogen bonding with kinase active sites, potentially improving selectivity.
Antibacterial Agents
Quinolinone derivatives exhibit broad-spectrum antibacterial activity. The bromine and chlorine substituents in 6-bromo-3-chloroisoquinolin-1(2H)-one may enhance membrane permeability and target binding, analogous to fluoroquinolones .
Future Directions
Synthetic Challenges
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Regioselectivity: Achieving precise halogen placement in polycyclic systems remains challenging. Directed ortho-metalation or C–H activation could offer solutions.
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Stability Studies: Degradation pathways of the ketone group under acidic/basic conditions require investigation.
Computational Modeling
Density functional theory (DFT) calculations could predict the electronic effects of substituents on reactivity, aiding in the rational design of 6-bromo-3-chloroisoquinolin-1(2H)-one derivatives.
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